

Determining Octanol-Water Partition Coefficient (log P) Using the Shake-Flask Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanol

Cat. No.: B12775890

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octanol-water partition coefficient (P), typically expressed in its logarithmic form (log P), is a critical physicochemical parameter in drug discovery and development, environmental science, and agrochemical research. It quantifies the lipophilicity of a compound, describing its distribution in a biphasic system of n-octanol and water.^{[1][2]} A positive log P value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).^[1] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for bioaccumulation and toxicity.^{[3][4]}

The shake-flask method is the traditional and most widely recognized "gold standard" for the experimental determination of log P.^{[5][6]} This method directly measures the concentration of a solute in both the n-octanol and aqueous phases after they have reached equilibrium. While it can be time- and labor-intensive, it is considered the most accurate method when performed correctly.^{[1][5]} This application note provides a detailed protocol for the shake-flask method, based on established guidelines such as the OECD Test Guideline 107.^{[7][8][9]}

Principle of the Method

The shake-flask method is based on the principle of partitioning a chemical between two largely immiscible liquid phases, n-octanol and water.[\[2\]](#) After the addition of the test substance to the two-phase system, the mixture is agitated to facilitate the distribution of the substance between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is determined using a suitable analytical technique. The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase.[\[1\]](#)[\[10\]](#)

Log P = log10 ([solute]octanol / [solute]water)[\[1\]](#)

Data Presentation

The following table summarizes key quantitative parameters for the shake-flask method:

Parameter	Value/Range	Notes
Log P Range	-2 to 4 (can be extended up to 5)	The shake-flask method is most reliable within this range. [2] [7] [8]
Test Substance Purity	> 99%	High purity is essential to avoid interference from impurities. [10]
Test Temperature	20-25 °C (constant at ± 1 °C)	Temperature can influence the solubility and partitioning of the substance. [8] [10]
Maximum Concentration	< 0.01 mol/L in either phase	To avoid the formation of micelles or other aggregates that can affect partitioning. [2] [10]
Shaking Time	Typically 5-15 minutes (can be up to 24 hours)	Sufficient time is needed to reach equilibrium. This should be determined experimentally. [11]
Centrifugation Speed	Sufficient to separate the two phases	Typically in the range of 2000-4000 rpm.
pH of Aqueous Phase	Dependent on the substance's pKa	For ionizable compounds, the pH should be adjusted to ensure the substance is in its non-ionized form. [7]
Volume Ratio (Octanol:Water)	Varied (e.g., 1:2, 1:1, 2:1)	Using different volume ratios helps to ensure the accuracy of the determined log P value. [10]

Experimental Protocol

This protocol outlines the steps for determining the log P of a neutral compound using the shake-flask method.

Materials and Reagents

- n-Octanol (reagent grade, >99% purity)
- Purified water (e.g., double-distilled or HPLC grade)
- Test substance (>99% purity)
- Appropriate buffer solutions (for ionizable compounds)
- Glassware: Centrifuge tubes with screw caps, volumetric flasks, pipettes
- Shaker (e.g., mechanical flask shaker or vortex mixer)
- Centrifuge
- Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, GC)[10][11]

Preparation of Pre-Saturated Solvents

- Mix n-octanol and water in a large vessel (e.g., a separatory funnel) in a ratio of approximately 1:1.
- Shake the mixture vigorously for at least 24 hours at the test temperature to ensure mutual saturation of the two phases.
- Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.
- Use these pre-saturated solvents for all subsequent steps to prevent volume changes during the experiment.

Preliminary Estimation of log P

A preliminary estimation of the log P is recommended to determine the appropriate test conditions, such as the initial concentration of the test substance and the octanol-water volume ratio. This can be done using computational methods or by performing a rapid, small-scale experiment.

Main Experiment

- Preparation of the Test Solution: Accurately weigh a known amount of the test substance and dissolve it in the appropriate pre-saturated solvent (either n-octanol or water). The choice of solvent depends on the substance's solubility. The final concentration should not exceed 0.01 M in either phase.[2][10]
- Partitioning:
 - Pipette a known volume of the test solution into a centrifuge tube.
 - Add a known volume of the other pre-saturated solvent to the tube. It is recommended to perform the experiment with at least three different octanol-to-water volume ratios (e.g., 1:2, 1:1, 2:1) to ensure the determined log P is independent of the phase ratio.[10]
 - Securely cap the tubes.
- Equilibration:
 - Place the tubes on a mechanical shaker and agitate them at a constant temperature.
 - The shaking time required to reach equilibrium should be determined in a preliminary experiment. Typically, a few minutes of vigorous shaking is sufficient, but for some compounds, longer periods may be necessary.[11] To avoid the formation of emulsions, gentle inversion of the tubes can also be performed.[3][4]
- Phase Separation:
 - After shaking, centrifuge the tubes to ensure complete separation of the two phases. This is particularly important if an emulsion has formed.
- Sampling:

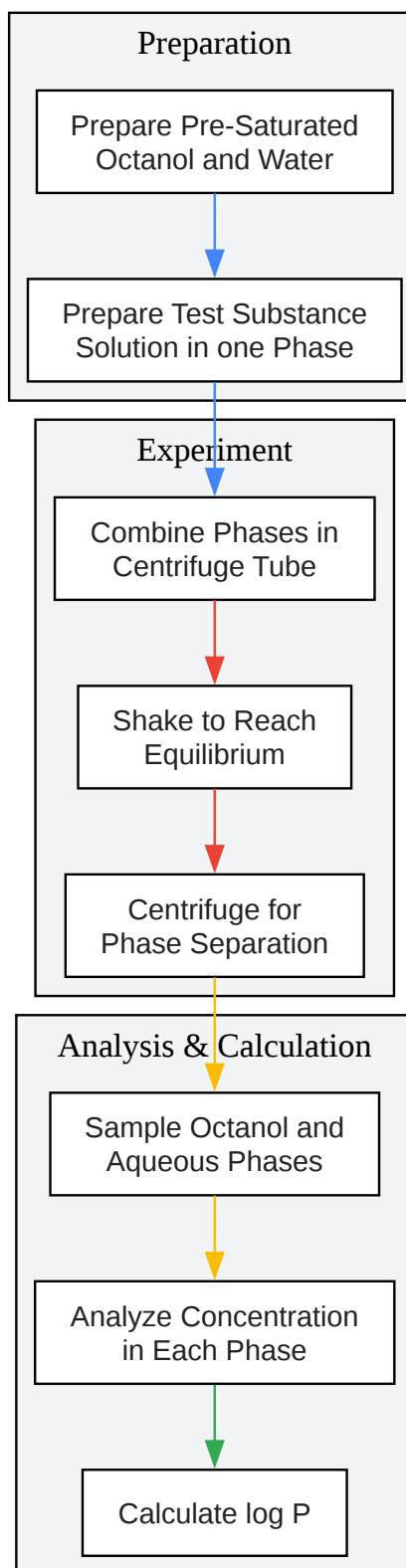
- Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases for analysis. Take care to avoid cross-contamination of the phases.

Analysis

- Determine the concentration of the test substance in each aliquot using a validated analytical method. Common techniques include:
 - UV-Vis Spectrophotometry: Suitable for compounds with a chromophore.[\[11\]](#)
 - High-Performance Liquid Chromatography (HPLC): A versatile and widely used method.[\[10\]](#)[\[11\]](#)
 - Gas Chromatography (GC): Applicable for volatile and thermally stable compounds.[\[10\]](#)[\[11\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for a wide range of organic compounds.[\[3\]](#)[\[4\]](#)
- Prepare calibration curves for the test substance in both n-octanol and water to ensure accurate quantification.

Calculation of log P

- Calculate the partition coefficient (P) using the following formula: $P = C_{\text{octanol}} / C_{\text{water}}$ where C_{octanol} and C_{water} are the equilibrium concentrations of the test substance in the n-octanol and water phases, respectively.
- Calculate the log P by taking the base-10 logarithm of P: $\log P = \log_{10}(P)$
- The log P values obtained from the different volume ratios should be in good agreement (typically within ± 0.3 log units). Report the average log P value.


Considerations for Ionizable Compounds

For compounds that can ionize, the apparent partition coefficient (D) is pH-dependent. To determine the intrinsic log P of the neutral species, the pH of the aqueous phase must be controlled using a suitable buffer. The pH should be at least 1-2 pH units above the pKa for

acidic compounds and 1-2 pH units below the pKa for basic compounds to ensure that at least 99% of the compound is in its non-ionized form.^[7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow of the shake-flask method for log P determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 3. Octanol–Water Partition Coefficient Measurement by a Simple ^1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 8. oecd.org [oecd.org]
- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 10. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Determining Octanol-Water Partition Coefficient ($\log P$) Using the Shake-Flask Method]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12775890#determining-octanol-water-partition-coefficient-using-shake-flask-method>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com